molecular formula C11H15N3O B2525880 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile CAS No. 2034456-98-7

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B2525880
CAS No.: 2034456-98-7
M. Wt: 205.261
InChI Key: IASZRBPVUFSZEC-UHFFFAOYSA-N
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Description

“1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile” is a heterocyclic organic compound featuring a piperidine backbone substituted with a 3-methyl-1,2-oxazole moiety and a carbonitrile group. The carbonitrile group (-CN) enhances polarity and may serve as a pharmacophore in medicinal chemistry applications. Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for precise determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-6-11(15-13-9)8-14-4-2-10(7-12)3-5-14/h6,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZRBPVUFSZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce the formation of by-products. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile can undergo various chemical reactions:

Common reagents used in these reactions include sulfuric acid, acetyl chloride, potassium permanganate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile,” a comparative analysis with structurally analogous compounds is provided below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
This compound Piperidine 3-methyl-1,2-oxazole; carbonitrile (-CN) Potential CNS activity; metabolic stability
3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile Pyrazole + piperidine Carbonitrile; 3-oxo group Antimicrobial activity; planar pyrazole ring enhances π-π stacking
5-[3-(4-Benzyl-1-piperidinyl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile Benzimidazole + piperidine Carbonitrile; hydroxyl (-OH); benzyl group Anticancer potential; increased lipophilicity due to benzyl substitution
PROTAC compound (Example 208, Patent EP) Piperidine + oxazole Thiazole; carboxamide Targeted protein degradation (PROTACs); modular design for E3 ligase recruitment

Key Observations :

Heterocyclic Influence :

  • The oxazole group in the target compound offers metabolic stability compared to pyrazole derivatives (e.g., 3-oxo-5-(piperidin-1-yl)pyrazole-4-carbonitrile), which may exhibit higher reactivity due to the 3-oxo group .
  • Benzimidazole-containing analogs (e.g., ) demonstrate enhanced aromatic stacking but reduced solubility, contrasting with the oxazole’s balance of hydrophobicity and polarity .

Functional Group Impact :

  • The carbonitrile group is conserved across analogs, suggesting its role in binding interactions (e.g., hydrogen bonding or dipole interactions).
  • Hydroxyl or benzyl groups in other derivatives (e.g., ) modulate bioavailability; the absence of these in the target compound may favor blood-brain barrier penetration .

Pharmacological Potential: PROTAC-related compounds () highlight the utility of oxazole-piperidine scaffolds in drug design, particularly for protein degradation applications .

Research Findings and Data

Structural Insights :

  • X-ray crystallography (utilizing SHELX/ORTEP-3) of analogs reveals that piperidine ring puckering and oxazole orientation critically influence molecular conformation and intermolecular interactions .
  • The 3-methyl group on oxazole in the target compound may sterically hinder undesired metabolic oxidation, enhancing stability compared to unsubstituted analogs.

Biological Activity

Introduction

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanism of action, and relevant case studies. The focus is on its medicinal significance and potential applications in therapeutic contexts.

The molecular formula of this compound is C10H14N2OC_{10}H_{14}N_{2}O with a molecular weight of approximately 194.23 g/mol. The compound features a piperidine ring substituted with a 3-methyl-1,2-oxazole moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H14N2O
Molecular Weight194.23 g/mol
StructureStructure

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. For instance, compounds similar to 1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine have shown promising results against various cancer cell lines:

  • Study Findings : A derivative displayed an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity comparable to established chemotherapeutics like doxorubicin .

Antiviral Activity

The antiviral potential of this compound has also been explored. Research has demonstrated that certain piperidine derivatives can inhibit viral replication effectively:

  • Case Study : In vitro studies revealed that a related compound exhibited a curative rate of 60% against viral infections at a concentration of 500 µg/mL, outperforming standard antiviral agents .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have garnered attention in the context of neurodegenerative diseases:

  • Mechanism : These compounds may interact with sigma receptors in the brain, which are implicated in neuroprotection and modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Modifications at specific positions on the piperidine and oxazole rings can enhance potency and selectivity:

ModificationEffect on Activity
Methyl substitutionIncreased cytotoxicity
Hydroxyphenyl groupEnhanced antiviral activity

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